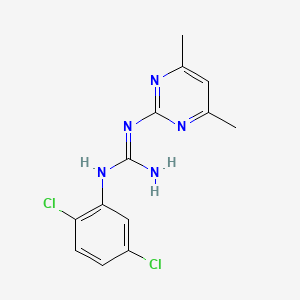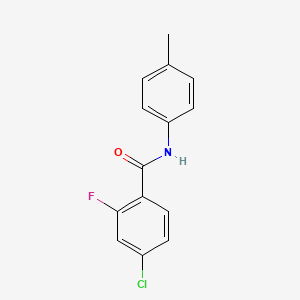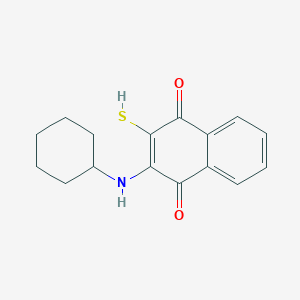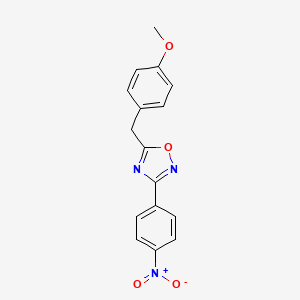
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as DMPG, is a chemical compound that has been widely used in scientific research to investigate its mechanism of action and biochemical and physiological effects. This compound is known for its ability to selectively bind to the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperature and pain.
作用機序
The mechanism of action of N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine involves its binding to the TRPM8 ion channel, which is located in the plasma membrane of sensory neurons. N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine binds to a specific site on the channel, which leads to a conformational change and subsequent modulation of ion flux through the channel. This modulation can lead to changes in sensory perception, including alterations in cold temperature and pain sensation.
Biochemical and Physiological Effects
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to have a variety of biochemical and physiological effects, including changes in ion flux, membrane potential, and neurotransmitter release. These effects are mediated through the modulation of TRPM8 ion channels, which are involved in sensory perception and pain signaling. N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been shown to have anti-inflammatory effects, which may be related to its ability to modulate TRPM8 channels.
実験室実験の利点と制限
One advantage of using N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in lab experiments is its selectivity for TRPM8 ion channels, which allows for specific modulation of sensory perception. Additionally, N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been well-characterized in terms of its chemical properties and mechanism of action, which makes it a useful tool for investigating TRPM8 channels. However, one limitation of using N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for research involving N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine. One area of interest is the development of more potent and selective TRPM8 channel modulators, which could have therapeutic applications in pain management and other sensory disorders. Additionally, further investigation into the anti-inflammatory effects of N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine could lead to the development of new treatments for inflammatory diseases. Finally, the use of N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in combination with other TRPM8 channel modulators could lead to synergistic effects and improved therapeutic outcomes.
合成法
The synthesis of N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine involves the reaction of 2,5-dichloroaniline with 4,6-dimethyl-2-pyrimidinamine in the presence of guanidine carbonate. The reaction is carried out in a solvent such as acetonitrile or methanol, and the resulting product is purified by recrystallization or chromatography. The yield of N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can vary depending on the reaction conditions, but typically ranges from 50-70%.
科学的研究の応用
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been extensively used in scientific research to investigate its effects on TRPM8 ion channels. TRPM8 channels are expressed in sensory neurons and are involved in the sensation of cold temperature and pain. N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to selectively bind to TRPM8 channels and modulate their activity, leading to changes in sensory perception. This compound has been used in a variety of experimental models, including in vitro assays, ex vivo tissue preparations, and in vivo animal studies.
特性
IUPAC Name |
1-(2,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N5/c1-7-5-8(2)18-13(17-7)20-12(16)19-11-6-9(14)3-4-10(11)15/h3-6H,1-2H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSENEUBJJAPOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5748373.png)
![N'-[(cyclohexylacetyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5748393.png)
![3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5748406.png)


![2-fluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5748414.png)

![4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid](/img/structure/B5748424.png)

![2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5748442.png)
![6-bromo-N'-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5748444.png)
![6-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5748449.png)